Dulcerozine
Overview
Description
Dulcerozine is a chemical compound known for its role in inducing duodenal ulcers in experimental animal models. It is structurally related to non-steroidal anti-inflammatory drugs and has been extensively used in pharmacological research to study the pathogenesis of duodenal ulcers and to evaluate the efficacy of anti-ulcer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dulcerozine can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. it generally involves the formation of the core structure followed by functional group modifications to achieve the desired chemical properties .
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency, purity, and compliance with regulatory standards. This process would include optimization of reaction conditions, purification steps, and quality control measures to produce this compound in bulk quantities suitable for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Dulcerozine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of analogs with different functional groups .
Scientific Research Applications
Dulcerozine has several scientific research applications, including:
Chemistry: Used as a model compound to study chemical reactions and mechanisms.
Biology: Employed in biological studies to understand the effects of chemical compounds on biological systems.
Medicine: Utilized in pharmacological research to investigate the pathogenesis of duodenal ulcers and to screen potential anti-ulcer drugs.
Mechanism of Action
Dulcerozine exerts its effects by inducing duodenal ulcers through mechanisms that involve increased gastric acid secretion and decreased mucosal blood flow. The compound interacts with molecular targets in the gastrointestinal tract, leading to the disruption of mucosal integrity and the formation of ulcers. The exact molecular pathways involved in this process are still under investigation, but it is believed that this compound affects the balance between aggressive factors (such as acid and pepsin) and defensive factors (such as mucus and bicarbonate) in the gastrointestinal mucosa .
Comparison with Similar Compounds
Indomethacin: A non-steroidal anti-inflammatory drug known to induce gastric and duodenal ulcers.
Cysteamine: Another compound used to induce duodenal ulcers in experimental models.
Pentagastrin: A synthetic peptide that stimulates gastric acid secretion and can induce ulcers
Uniqueness of Dulcerozine: this compound is unique in its specific ability to induce duodenal ulcers without affecting the stomach. This selective action makes it a valuable tool in research focused on duodenal ulcer pathogenesis and the evaluation of anti-ulcer agents. Its structural similarity to non-steroidal anti-inflammatory drugs also provides insights into the mechanisms of ulcer formation and potential therapeutic targets .
Properties
IUPAC Name |
4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-4-10(16-3)14(13-7)8-5-9(15-2)12-6-11-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJMVZOSUXIDEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC)C2=CC(=NC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171956 | |
Record name | Dulcerozine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18694-42-3 | |
Record name | Dulcerozine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018694423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dulcerozine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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